![molecular formula C6H6ClN3O4S2[13C]D2 B602470 Hydrochlorothiazide-13C,d2 CAS No. 1190006-03-1](/img/structure/B602470.png)

Hydrochlorothiazide-13C,d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrochlorothiazide-13C,d2 is an isotopically labelled analogue of Hydrochlorothiazide . It is a carbonic anhydrase inhibitor and a diuretic . It is used in kinetic isotope effect experiments and as an internal standard for NMR quantification . It inhibits the transforming TGF-β/Smad signaling pathway and has direct vascular relaxant effects via opening of the calcium-activated potassium (KCA) channel .

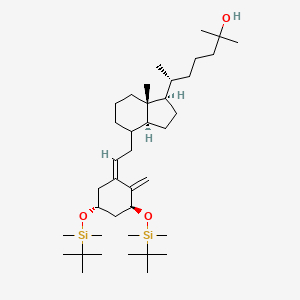

Molecular Structure Analysis

The molecular formula of Hydrochlorothiazide-13C,d2 is C6H6D2ClN3O4S2 . Its molecular weight is 300.74 . The IUPAC name is 6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide .Physical And Chemical Properties Analysis

Hydrochlorothiazide-13C,d2 is a solid substance with a white to off-white color . It has a molecular weight of 300.74 and a molecular formula of C6H6D2ClN3O4S2 .Applications De Recherche Scientifique

Diuretic Agent

Hydrochlorothiazide-13C,d2 is a diuretic agent of the thiazide class . It is used in the treatment of conditions like edema and hypertension .

Inhibitor of TGF-β/Smad Signaling Pathway

It has been found to inhibit the transforming TGF-β/Smad signaling pathway . This pathway plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Vascular Relaxant

Hydrochlorothiazide-13C,d2 has direct vascular relaxant effects . It achieves this by opening the calcium-activated potassium (KCA) channel .

Cardiac Function Improvement

This compound has been shown to improve cardiac function . This makes it potentially useful in the treatment of conditions like congestive heart failure .

Reduction of Fibrosis

Hydrochlorothiazide-13C,d2 can reduce fibrosis . Fibrosis is a pathological feature of most chronic inflammatory diseases.

Antihypertensive Effect

It has an antihypertensive effect , making it useful in the treatment of high blood pressure .

Tracer in Drug Development

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis of New Derivatives

Hydrochlorothiazide-13C,d2 can be used in the synthesis of new derivatives . For example, a library of 1,2,3-triazole derivatives of hydrochlorothiazide was synthesized through a click chemistry approach .

Safety And Hazards

Hydrochlorothiazide-13C,d2 should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is advised against ingestion, inhalation, and dermal contact . It is classified as causing skin irritation, serious eye irritation, suspected of causing genetic defects, suspected of causing cancer, and may cause respiratory irritation .

Propriétés

IUPAC Name |

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-QFNKQLDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662001 |

Source

|

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrochlorothiazide-13C,d2 | |

CAS RN |

1190006-03-1 |

Source

|

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Hydrochlorothiazide-13C,d2 used in these studies?

A: Hydrochlorothiazide-13C,d2 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying hydrochlorothiazide in biological samples like plasma [, ].

Q2: What are the advantages of using a stable isotope-labeled internal standard like Hydrochlorothiazide-13C,d2?

A2: Stable isotope-labeled internal standards offer several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)